

Application Notes and Protocols: Antimicrobial Evaluation of Quinazoline Derivatives

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Compound of Interest

Compound Name: **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**

Cat. No.: **B178844**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific antimicrobial evaluation data for **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**. The following application notes and protocols are based on established methodologies for the evaluation of structurally related quinazoline and quinazolinone derivatives. The provided data tables are illustrative and should be populated with experimentally determined values for the specific compound of interest.

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities.^{[1][2]} The quinazoline scaffold is a key pharmacophore in a number of approved drugs.^[1] Among the various quinazoline families, quinazoline-2,4(1H,3H)-diones have been extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.^{[1][3]}

The general structure of the quinazoline-2,4-dione core, to which **Methyl 2,4-dihydroxyquinazoline-7-carboxylate** belongs, is a versatile template for chemical modification to develop novel therapeutic agents.^[3] This document provides detailed protocols for the *in vitro* evaluation of the antimicrobial activity of such compounds.

Quantitative Antimicrobial Data

The antimicrobial efficacy of a test compound is typically determined by its Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal compounds, the Minimum Bactericidal Concentration (MBC). The Zone of Inhibition is also a key parameter in diffusion-based assays.

Table 1: Illustrative Antibacterial Activity Data (MIC in $\mu\text{g/mL}$)

Compound	Staphylococcus aureus (Gram-positive)	Bacillus subtilis (Gram-positive)	Escherichia coli (Gram-negative)	Pseudomonas aeruginosa (Gram-negative)
Methyl 2,4-dihydroxyquinazoline-7-carboxylate	Data not available	Data not available	Data not available	Data not available
Representative Quinazolinone A	16	32	64	128
Representative Quinazolinone B	8	16	32	64
Ciprofloxacin (Control)	1	0.5	0.25	1

Table 2: Illustrative Antifungal Activity Data (MIC in $\mu\text{g/mL}$)

Compound	Candida albicans	Aspergillus niger
Methyl 2,4-dihydroxyquinazoline-7-carboxylate	Data not available	Data not available
Representative Quinazolinone C	32	64
Representative Quinazolinone D	16	32
Fluconazole (Control)	2	8

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Test compound (e.g., **Methyl 2,4-dihydroxyquinazoline-7-carboxylate**)
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer (for inoculum standardization)
- Incubator

Protocol:

- Inoculum Preparation:

- Aseptically pick a few colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension in the appropriate broth to achieve a final concentration of 5×10^5 CFU/mL in the test wells.

- Compound Dilution:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
- Inoculation and Incubation:
 - Add the standardized inoculum to each well containing the diluted compound.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- Result Interpretation:
 - The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Assay for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound based on the size of the growth inhibition zone it produces.

Materials:

- Test compound

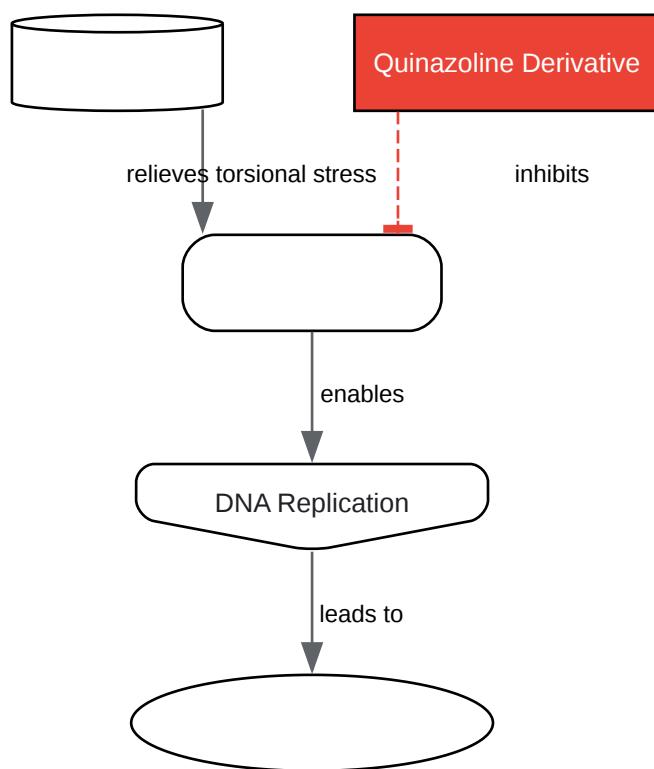
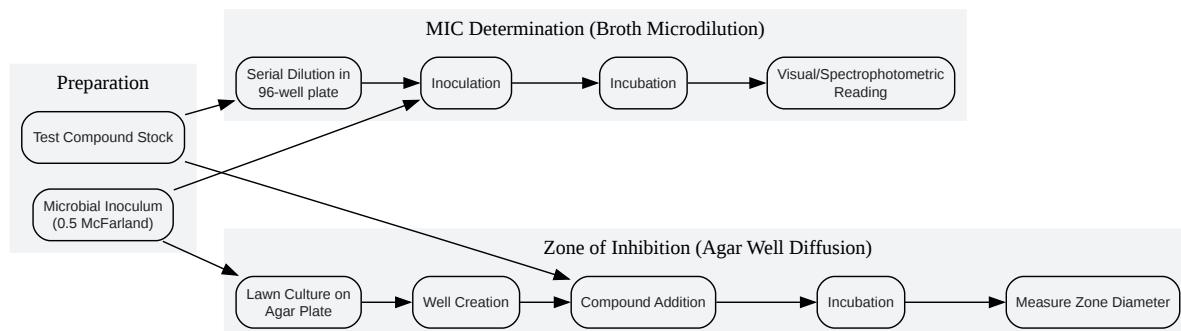
- Bacterial or fungal strains
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
- Sterile Petri dishes
- Sterile cork borer

Protocol:

- Plate Preparation:
 - Prepare a lawn of the microbial culture on the surface of the agar plates using a sterile cotton swab dipped in a standardized inoculum (0.5 McFarland).
- Well Creation and Compound Addition:
 - Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
 - Add a defined volume (e.g., 50 μ L) of the test compound solution at a specific concentration into each well.
 - A solvent control and a standard antibiotic control should be included.
- Incubation:
 - Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
- Measurement:
 - Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations

Experimental Workflow



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References

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